(S)-2-amino-4-phenylbutanal, also known as (S)-2-amino-4-phenylbutanal, is an organic compound characterized by its chiral amino group and a phenyl ring attached to a butanal chain. Its molecular formula is C₁₀H₁₃NO, and it has a molecular weight of approximately 163.22 g/mol. This compound is classified as an amino aldehyde and is notable for its potential applications in medicinal chemistry and organic synthesis. The presence of the amino group allows for various chemical modifications, making it a versatile building block in organic synthesis.
These reactions highlight the compound's versatility as a precursor in organic synthesis.
Research indicates that (S)-2-amino-4-phenylbutanal exhibits various biological activities:
Several methods exist for synthesizing (S)-2-amino-4-phenylbutanal:
These methods demonstrate the compound's accessibility for research and industrial applications.
(S)-2-amino-4-phenylbutanal finds applications across various fields:
Several compounds exhibit structural similarities to (S)-2-amino-4-phenylbutanal. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Methyl-4-phenylbutyraldehyde | C₁₁H₁₄O | Contains a methyl group adjacent to the phenyl |
Benzaldehyde | C₇H₆O | A simpler aromatic aldehyde without a butyl chain |
Phenylacetaldehyde | C₈H₈O | Features an ethyl group instead of a butyl group |
Unlike benzaldehyde, which lacks an aliphatic chain, or phenylacetaldehyde with a shorter carbon chain, (S)-2-amino-4-phenylbutanal's structure allows for distinct reactivity patterns and biological interactions due to its longer aliphatic tail combined with an aromatic ring. This structural configuration enhances its utility in both chemical synthesis and biological applications .